molecular formula C14H18F3N3O B7547699 N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide

N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide

Cat. No. B7547699
M. Wt: 301.31 g/mol
InChI Key: KAKCRHIMEBNXMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide, also known as CTAP, is a selective antagonist of the μ-opioid receptor. The μ-opioid receptor is a G protein-coupled receptor that is involved in the modulation of pain and reward pathways in the brain. CTAP has been used extensively in scientific research to study the role of the μ-opioid receptor in various physiological and pathological conditions.

Mechanism of Action

N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide is a selective antagonist of the μ-opioid receptor. N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide binds to the μ-opioid receptor with high affinity and blocks the binding of endogenous opioid peptides, such as enkephalins and endorphins. By blocking the activation of the μ-opioid receptor, N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide inhibits the downstream signaling pathways that are involved in pain perception and reward pathways.
Biochemical and Physiological Effects:
N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide has been shown to have a number of biochemical and physiological effects. N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide has been shown to inhibit the activation of the μ-opioid receptor by endogenous opioid peptides, such as enkephalins and endorphins. N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide has also been shown to inhibit the analgesic and rewarding effects of μ-opioid receptor agonists, such as morphine and fentanyl. N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide has been shown to have no significant effects on other opioid receptors, such as the δ-opioid receptor and the κ-opioid receptor.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide has several advantages for lab experiments. N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide is a highly selective antagonist of the μ-opioid receptor, which allows for the specific study of the μ-opioid receptor without interference from other opioid receptors. N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide is also stable and can be easily synthesized using standard peptide synthesis techniques.
However, there are some limitations to the use of N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide in lab experiments. N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide has a relatively low potency compared to other μ-opioid receptor antagonists, which may limit its effectiveness in certain experiments. N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide also has a relatively short half-life, which may require frequent dosing in some experiments.

Future Directions

There are several future directions for the use of N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide in scientific research. One future direction is the study of the role of the μ-opioid receptor in the regulation of immune function and inflammation. Another future direction is the development of more potent and selective μ-opioid receptor antagonists for use in scientific research and potential therapeutic applications. Additionally, the use of N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide in combination with other drugs or treatments may provide new insights into the mechanisms of pain and addiction.

Synthesis Methods

N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and Fmoc-based peptide synthesis. The most commonly used method for the synthesis of N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide is Fmoc-based peptide synthesis, which involves the stepwise assembly of amino acids on a solid support.

Scientific Research Applications

N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide has been used extensively in scientific research to study the role of the μ-opioid receptor in various physiological and pathological conditions. N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide has been used to study the effects of μ-opioid receptor activation on pain perception, reward pathways, and drug addiction. N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide has also been used to study the role of the μ-opioid receptor in the regulation of gastrointestinal motility, respiratory function, and immune function.

properties

IUPAC Name

N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O/c15-14(16,17)12-7-8-19(18-12)9-13(21)20(11-5-6-11)10-3-1-2-4-10/h7-8,10-11H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKCRHIMEBNXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(C2CC2)C(=O)CN3C=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.